N-([3,3'-bipyridin]-5-ylmethyl)-4-ethoxy-3-fluorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-([3,3’-bipyridin]-5-ylmethyl)-4-ethoxy-3-fluorobenzenesulfonamide is a complex organic compound that features a bipyridine core, which is a common motif in coordination chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([3,3’-bipyridin]-5-ylmethyl)-4-ethoxy-3-fluorobenzenesulfonamide typically involves multiple steps, starting with the preparation of the bipyridine core. Bipyridine derivatives can be synthesized through various methods, including metal-catalyzed cross-coupling reactions such as Suzuki, Stille, and Negishi couplings . These reactions often require palladium or nickel catalysts and are performed under inert atmospheres to prevent oxidation.
This can be achieved through nucleophilic substitution reactions, where the bipyridine core is reacted with ethoxy and fluorobenzenesulfonamide precursors under basic conditions .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and minimize costs. Continuous flow reactors and other advanced manufacturing techniques could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-([3,3’-bipyridin]-5-ylmethyl)-4-ethoxy-3-fluorobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The bipyridine core can be oxidized to form N-oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The ethoxy and fluorobenzenesulfonamide groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bipyridine core would yield N-oxides, while reduction could produce amines .
Scientific Research Applications
N-([3,3’-bipyridin]-5-ylmethyl)-4-ethoxy-3-fluorobenzenesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-([3,3’-bipyridin]-5-ylmethyl)-4-ethoxy-3-fluorobenzenesulfonamide involves its interaction with molecular targets, such as enzymes or receptors. The bipyridine core can coordinate with metal ions, influencing the activity of metalloenzymes or other metal-dependent processes . The ethoxy and fluorobenzenesulfonamide groups may also interact with specific biological targets, modulating their function and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other bipyridine derivatives, such as:
- 2,2’-bipyridine
- 4,4’-bipyridine
- 3,3’-bipyridine
- 6,6’-bipyridine
Uniqueness
N-([3,3’-bipyridin]-5-ylmethyl)-4-ethoxy-3-fluorobenzenesulfonamide is unique due to the specific combination of functional groups attached to the bipyridine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-ethoxy-3-fluoro-N-[(5-pyridin-3-ylpyridin-3-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O3S/c1-2-26-19-6-5-17(9-18(19)20)27(24,25)23-11-14-8-16(13-22-10-14)15-4-3-7-21-12-15/h3-10,12-13,23H,2,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMRDUYATVBUXQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC(=CN=C2)C3=CN=CC=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.